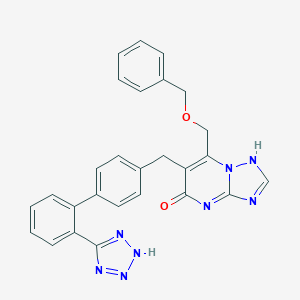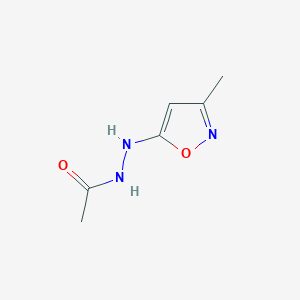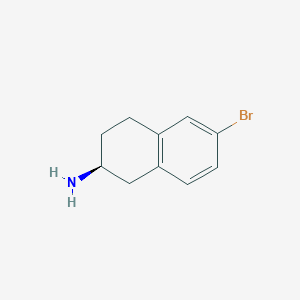
3-エチルチオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylthiophene-2-carboxamide is an organic compound with the molecular formula C7H9NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. The compound features a thiophene ring substituted with an ethyl group at the third position and a carboxamide group at the second position.
科学的研究の応用
3-Ethylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
Target of Action
The primary target of 3-Ethylthiophene-2-carboxamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and could represent a new potential drug target .
Mode of Action
3-Ethylthiophene-2-carboxamide acts by inhibiting the CTP Synthetase PyrG . This inhibition disrupts the normal functioning of the enzyme, leading to the death of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of PyrG by 3-Ethylthiophene-2-carboxamide significantly perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides . This disruption of key biochemical pathways leads to the death of the bacteria .
Result of Action
The molecular and cellular effects of 3-Ethylthiophene-2-carboxamide’s action result in the death of Mycobacterium tuberculosis . By inhibiting the CTP Synthetase PyrG, the compound disrupts key biochemical pathways, leading to the death of the bacteria .
生化学分析
Biochemical Properties
3-Ethylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 3-Ethylthiophene-2-carboxamide, have been shown to exhibit inhibitory effects on certain enzymes, potentially altering metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions .
Cellular Effects
The effects of 3-Ethylthiophene-2-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, 3-Ethylthiophene-2-carboxamide may affect the expression of genes involved in metabolic processes, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, 3-Ethylthiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethylthiophene-2-carboxamide can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Ethylthiophene-2-carboxamide has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Ethylthiophene-2-carboxamide in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Ethylthiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as the synthesis and degradation of biomolecules . This compound can influence metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Ethylthiophene-2-carboxamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-Ethylthiophene-2-carboxamide is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylthiophene-2-carboxamide typically involves the functionalization of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide. Another approach is the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of 3-Ethylthiophene-2-carboxamide may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions: 3-Ethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted thiophene derivatives.
類似化合物との比較
2-Ethylthiophene: Lacks the carboxamide group, making it less versatile in terms of functionalization.
3-Methylthiophene-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and properties.
Thiophene-2-carboxamide: Lacks the ethyl group, which can influence its solubility and interaction with other molecules.
Uniqueness: 3-Ethylthiophene-2-carboxamide is unique due to the presence of both the ethyl and carboxamide groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in synthetic applications and its potential biological activities.
特性
IUPAC Name |
3-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSXXSGTWIJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)





![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)




